2-Bromo-1-(hexyloxy)-4-methylbenzene
Description
Properties
IUPAC Name |
2-bromo-1-hexoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-3-4-5-6-9-15-13-8-7-11(2)10-12(13)14/h7-8,10H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPIRSDZZMDDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(hexyloxy)-4-methylbenzene typically involves the bromination of 1-(hexyloxy)-4-methylbenzene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(hexyloxy)-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The hexyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of 1-(hexyloxy)-4-methylbenzene derivatives with different substituents replacing the bromine atom.
Elimination: Formation of alkenes such as 1-(hexyloxy)-4-methylstyrene.
Oxidation: Formation of 1-(hexyloxy)-4-methylbenzaldehyde or 1-(hexyloxy)-4-methylbenzoic acid.
Scientific Research Applications
Synthetic Chemistry
2-Bromo-1-(hexyloxy)-4-methylbenzene serves as a versatile intermediate in organic synthesis. Its bromine atom makes it an excellent candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. Notable applications include:
- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
- Synthesis of Liquid Crystals : Due to its structural properties, it may be utilized in the development of liquid crystal materials used in displays and other electronic applications.
Material Science
The incorporation of this compound into polymer matrices may enhance properties such as thermal stability and mechanical strength. Its role in the development of organic semiconductors is also noteworthy:
- Organic Light Emitting Diodes (OLEDs) : The compound may serve as a building block for materials used in OLED technologies due to its electronic properties.
- Electrochemical Sensors : Its application in sensors for detecting biomolecules or environmental pollutants is an area of ongoing research .
Case Studies and Research Findings
Several studies have explored the broader category of brominated aromatic compounds, providing insights into their applications:
Mechanism of Action
The mechanism of action of 2-Bromo-1-(hexyloxy)-4-methylbenzene in chemical reactions involves the interaction of its functional groups with reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The hexyloxy group can participate in oxidation reactions, leading to the formation of aldehydes or acids. The methyl group can influence the reactivity and stability of the compound through inductive and hyperconjugative effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 2-bromo-1-(hexyloxy)-4-methylbenzene and its analogs:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Functional Features |
|---|---|---|---|---|
| This compound | 1-hexyloxy, 2-Br, 4-Me | C₁₃H₁₉BrO | 283.20 | Long alkyl chain (lipophilic), bromine on ring, methyl para to Br |
| 2-Bromo-1-(2-bromoethoxy)-4-methylbenzene | 1-(2-Br-ethoxy), 2-Br, 4-Me | C₉H₁₁Br₂O | 310.00 | Two bromines (ring and ethoxy chain), shorter chain, higher reactivity |
| 4-Benzyloxy-2-bromo-1-methoxybenzene | 1-OMe, 2-Br, 4-OBn | C₁₄H₁₃BrO₂ | 293.16 | Benzyloxy (aromatic bulk), methoxy ortho to Br, steric hindrance |
| 1-(2-Bromoethoxy)-4-methylbenzene | 1-(2-Br-ethoxy), 4-Me | C₉H₁₁BrO | 215.09 | Bromine on ethoxy chain, no ring bromine, lower molecular weight |
| 2-Bromo-1-(methoxymethoxy)-4-methylbenzene | 1-MOM, 2-Br, 4-Me | C₉H₁₁BrO₂ | 231.09 | Methoxymethoxy (protecting group), bromine on ring, stable under acidic conditions |
Physicochemical Properties
- Lipophilicity : The hexyloxy group in the target compound increases logP compared to analogs with shorter chains (e.g., ethoxy or methoxymethoxy groups) .
- Boiling Points : Longer alkyl chains (e.g., hexyloxy) elevate boiling points relative to ethoxy or methoxy derivatives. For example, 2-bromo-1-(methoxymethoxy)-4-methylbenzene boils at 273°C , while 1-(2-bromoethoxy)-4-methylbenzene boils at 107–108°C under reduced pressure .
- Solubility: Benzyloxy-containing analogs (e.g., 4-benzyloxy-2-bromo-1-methoxybenzene) exhibit lower aqueous solubility due to aromatic bulk, whereas hexyloxy derivatives are more soluble in nonpolar solvents .
Biological Activity
2-Bromo-1-(hexyloxy)-4-methylbenzene, also known by its CAS number 1038734-55-2, is a compound that has garnered attention in recent years for its diverse biological activities. This article explores its cellular effects, molecular mechanisms, dosage effects in animal models, and its involvement in various metabolic pathways.
Cellular Effects
Research indicates that this compound exhibits significant effects on human cell lines. Notably, it inhibits the acetylation of RNA, which subsequently alters RNA stability and function. This inhibition affects critical cellular processes such as gene expression and signaling pathways. For instance, the compound has been shown to suppress the expression of hypoxia-inducible factors (HIFs), which are crucial in cellular responses to low oxygen levels.
Molecular Mechanism
The primary mechanism of action for this compound involves its interaction with N-acetyltransferase 10 (NAT10). By binding to NAT10's active site, the compound inhibits its ability to acetylate RNA, thereby impacting RNA stability and functionality. Additionally, it prevents the nuclear translocation of HIFs, inhibiting their activation of target genes.
Dosage Effects in Animal Models
Dosage studies reveal that the biological effects of this compound vary significantly with dosage levels:
- Low Doses : Effective inhibition of NAT10 activity and RNA acetylation with minimal toxicity.
- Moderate Doses : Enhanced efficacy in inhibiting cellular processes.
- High Doses : Potential for toxicity and disruption of normal cellular functions. A threshold effect has been noted where increased dosages beyond a certain point do not yield additional benefits and may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways related to RNA acetylation and hypoxia response:
- RNA Acetylation : Inhibition of NAT10 affects RNA stability.
- Hypoxia Response : The compound's action on HIFs influences pathways associated with angiogenesis and cell survival under low oxygen conditions.
- Mitochondrial Metabolism : Alterations in mitochondrial lipid metabolism have been observed, affecting fatty acid elongation and beta-oxidation processes.
Key Findings from Case Studies
Several case studies highlight the compound's biological activity:
- Cancer Cell Viability : In vitro studies demonstrated reduced viability across various cancer cell lines, including breast cancer and hepatocellular carcinoma. The compound also attenuated doxorubicin resistance in breast cancer cells.
- Epithelial-Mesenchymal Transition (EMT) : The compound has been reported to reverse EMT in hepatocellular carcinoma cells, suggesting potential anti-cancer properties.
- Nuclear Architecture Improvement : Treatment with this compound improved nuclear shape defects in cells from patients with Hutchinson-Gilford Progeria Syndrome (HGPS).
Summary of Biological Activities
The following table summarizes the biological activities observed for this compound:
| Activity Type | Observations |
|---|---|
| RNA Acetylation Inhibition | Suppresses NAT10 activity, affecting RNA stability |
| Hypoxia-Inducible Factors | Inhibits expression and nuclear translocation |
| Cancer Cell Viability | Reduces viability in multiple cancer cell lines |
| EMT Reversal | Reverses EMT in hepatocellular carcinoma |
| Nuclear Shape Improvement | Enhances nuclear architecture in HGPS cells |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Bromo-1-(hexyloxy)-4-methylbenzene, and how can regioselectivity be ensured during bromination?
- Methodological Answer : The synthesis typically involves aromatic bromination directed by electron-donating groups. The hexyloxy group (-O-hexyl) acts as a strong para director, but steric effects from the methyl group at position 4 may influence regioselectivity. A stepwise approach, as seen in related compounds, involves protecting reactive hydroxyl groups (e.g., acetylation) before bromination with agents like N-bromosuccinimide (NBS) in acetonitrile . Post-bromination deprotection and functionalization (e.g., alkylation) yield the target compound. Monitoring reaction progress via TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
- Methodological Answer :
- NMR Spectroscopy : In -NMR, the methyl group at position 4 appears as a singlet (~δ 2.3 ppm), while the hexyloxy group shows characteristic alkyl proton signals (δ 0.8–1.7 ppm). The aromatic protons exhibit splitting patterns reflecting substituent positions. -NMR confirms the bromine attachment (C-Br at ~δ 110–120 ppm) .
- IR Spectroscopy : Stretching vibrations for C-Br (~500–600 cm) and ether C-O (~1200 cm) are key identifiers.
- Mass Spectrometry : The molecular ion peak (M) and isotopic pattern (due to ) confirm molecular weight.
Q. How does the hexyloxy group influence the solubility and reactivity of this compound in various solvents?
- Methodological Answer : The hexyloxy group enhances solubility in non-polar solvents (e.g., hexane, diethyl ether) due to its hydrophobic alkyl chain. Reactivity in electrophilic substitution reactions is reduced compared to shorter alkoxy chains, as steric hindrance from the hexyl group may limit access to reactive sites. Solvent choice should balance solubility and reaction efficiency, with polar aprotic solvents (e.g., DMF) often used for SN2 reactions involving the bromine substituent .
Advanced Research Questions
Q. How can computational chemistry, such as DFT, predict the electronic properties or reaction pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electronic properties like HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. For example, exact exchange terms in hybrid functionals improve accuracy in predicting bromine’s inductive effects on aromatic ring electron density . Transition state analysis for bromination or nucleophilic substitution pathways can clarify regioselectivity and activation energies. Computational results should be validated against experimental spectral or crystallographic data .
Q. What are the challenges in crystallizing this compound, and how can single-crystal X-ray diffraction parameters be optimized?
- Methodological Answer : Crystallization challenges include the compound’s low melting point and high flexibility of the hexyloxy chain. Slow evaporation from a hexane/ethyl acetate mixture at 4°C promotes crystal growth. For X-ray diffraction, ensure crystal quality by minimizing thermal motion (data collected at 100–150 K). High-resolution data (R factor < 0.05) require precise measurement of weak reflections and correction for absorption effects caused by bromine. SHELX software suites are recommended for structure refinement .
Q. How can researchers resolve contradictions between experimental NMR data and computational chemical shift predictions?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational averaging. For example, DFT-predicted shifts (using implicit solvent models like PCM) may deviate from experimental data in CDCl. Explicit solvent simulations or NMR titration studies can reconcile differences. Additionally, dynamic effects (e.g., rotation of the hexyloxy group) may require molecular dynamics (MD) simulations to model time-averaged environments .
Q. What strategies improve the yield of this compound in multi-step syntheses involving protective group chemistry?
- Methodological Answer : Optimize protective group selection (e.g., acetyl for hydroxyl protection) to minimize side reactions. For example, benzyl bromide can efficiently introduce the hexyloxy group after deprotection . Monitor reaction intermediates via LC-MS to identify bottlenecks. Purification techniques like column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization enhance final product purity (>98%), as seen in analogous brominated aromatics .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use impervious gloves (nitrile or neoprene) and sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of vapors during synthesis or purification. Store the compound in a cool, dry environment away from oxidizing agents. Spill management requires inert absorbents (e.g., vermiculite) and proper disposal in halogenated waste containers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
